4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted at the 4-position of the benzene ring, with bis(2-methoxyethyl) substituents. This compound is structurally designed for applications in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group . Its sulfamoyl group enhances solubility and electronic modulation, distinguishing it from simpler benzamide analogs.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICZAPQVFMVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps:
Formation of the Sulfonamide Moiety: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Anthraquinone Derivative Preparation: The anthraquinone derivative can be synthesized through the oxidation of anthracene using reagents like chromium trioxide or potassium permanganate.
Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone structures.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its ability to intercalate with DNA, disrupting the replication process. The sulfonamide group may also interact with specific enzymes, inhibiting their activity. The anthraquinone moiety can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure : Contains a methyl group at the 2-position of the benzamide instead of a sulfamoyl group.
- Synthesis: Achieved via acid chloride (94% yield) or carboxylic acid coupling (24% yield) with 1-aminoanthraquinone .
- Applications : Used as a directing group in C–H functionalization; lacks the sulfamoyl group’s chelation versatility .
N-(4-Chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
- Structure: Bis-benzamide with methoxy groups at the 4-position, linked to anthraquinone at 1,5-positions.
- Properties : Higher molecular weight (506.5 g/mol) and enhanced π-π stacking due to dual aromatic systems .
- Applications: Potential use in supramolecular chemistry or as a bis-chelating agent .
Physicochemical Properties
| Compound | Solubility | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Moderate in DMF/DMSO | ~550 (estimated) | Sulfamoyl, methoxyethyl |
| N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide | Low in water | 359.4 | Methyl, amide |
| N,N'-(9,10-Dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) | Low in polar solvents | 506.5 | Dual amide, methoxy |
Analysis : The target compound’s bis(2-methoxyethyl)sulfamoyl group enhances solubility in polar aprotic solvents compared to methyl or chloro analogs .
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Sulfamoyl group : Imparts solubility and potential for interaction with biological targets.
- Anthracene moiety : Known for its photophysical properties, which may contribute to its biological activity.
- Methoxyethyl substituents : Enhance lipophilicity and may improve cellular permeability.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Research indicates that compounds with anthracene derivatives exhibit promising anticancer properties. A study evaluating various anthracene derivatives reported that modifications to the anthracene core significantly influenced cytotoxicity against cancer cell lines.
Case Study
In a comparative study, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
- MCF-7 : IC50 = 12 µM
- HeLa : IC50 = 15 µM
These values suggest a moderate level of cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.5 µM).
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains using disc diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of DNA synthesis : The anthracene moiety may intercalate into DNA, disrupting replication.
- Induction of apoptosis : Preliminary studies suggest that treated cancer cells exhibit increased markers of apoptosis.
Toxicity Profile
Toxicological assessments are crucial in evaluating the safety of new compounds. The acute toxicity of this compound was evaluated in zebrafish embryos, yielding an LC50 value of 25 mg/L, classifying it as low toxicity.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Sulfamoyl Group Introduction : React 4-chlorosulfonylbenzoyl chloride with bis(2-methoxyethyl)amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Anthraquinone Functionalization : Introduce the 9,10-dihydroanthracene-1-amine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final product .
Key Considerations: Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the sulfamoyl, benzamide, and anthraquinone moieties. Key signals: sulfonamide protons (δ 3.2–3.6 ppm), anthraquinone carbonyls (δ 180–185 ppm in ¹³C) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and anthraquinone C=O stretches (~1670 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₆H₂₅N₂O₇S: ~533.14 g/mol) .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in acetonitrile/water (70:30) .
Q. How can researchers assess solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent), followed by aqueous buffers (pH 2–9) with 0.1% Tween-80. Use UV-Vis spectroscopy (λ_max ~320 nm for anthraquinone) to quantify solubility .
- Stability Studies : Incubate at 25°C and 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
Advanced Research Questions
Q. How can contradictory results in biological activity assays be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify biphasic effects or off-target interactions .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p<0.05) across replicates .
Q. What experimental strategies evaluate environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to UV light (254 nm) and varying pH (3–10) for 48 hours. Analyze degradation products via LC-QTOF-MS to identify fragments (e.g., anthraquinone cleavage) .
- Soil/Water Partitioning : Use OECD Guideline 106: measure log K_ow (octanol-water) and log K_oc (organic carbon) via shake-flask methods .
- Microbial Degradation : Incubate with Pseudomonas putida cultures; monitor metabolite formation using GC-MS .
Q. What computational approaches predict binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with anthraquinone-binding proteins (e.g., topoisomerase II). Validate with free energy calculations (MM-PBSA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron distribution in the sulfamoyl group, correlating with reactivity .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., membrane permeability studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
